6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-chlorobenzoate
Description
The compound 6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-chlorobenzoate (hereafter referred to as Compound A) is a structurally complex molecule featuring:
- A 4-oxo-4H-pyran core, a six-membered lactone ring with keto functionality.
- A 4-methyl-1,2,4-triazole moiety linked via a sulfanylmethyl (–SCH2–) group, introducing sulfur-based reactivity and heterocyclic stability.
For instance, triazole derivatives are known for antimicrobial and anticancer properties , while benzoate esters are explored as prodrugs or enzyme inhibitors .
Properties
IUPAC Name |
[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4S/c1-20-9-18-19-16(20)25-8-12-6-13(21)14(7-23-12)24-15(22)10-2-4-11(17)5-3-10/h2-7,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBDTVIZYYKZTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-chlorobenzoate typically involves multiple steps, starting with the preparation of the triazole and pyran intermediates. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile. The pyran ring is often formed via a condensation reaction between a suitable aldehyde and a ketone. The final step involves the esterification of the pyran intermediate with 4-chlorobenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyran ring can be reduced to form alcohols.
Substitution: The chlorine atom in the benzoate group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-chlorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its triazole ring is known to interact with certain enzymes, making it useful for biochemical assays.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to develop new drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile component in material science.
Mechanism of Action
The mechanism of action of 6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-chlorobenzoate involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. The pyran ring and chlorobenzoate group may also contribute to its overall biological activity by interacting with cellular membranes and proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzoate Esters with Heterocyclic Substituents
Compound A shares a benzoate ester backbone with I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) . Key differences include:
- Ester Group : Compound A uses a pyran-3-yl ester, whereas I-6373 employs an ethyl ester. Pyran-based esters may enhance rigidity and hydrogen-bonding capacity.
- Sulfur Linkage : Both compounds feature sulfur atoms, but Compound A’s sulfanylmethyl group bridges to a triazole, whereas I-6373 uses a phenethylthio (–SCH2CH2–) linker. This difference could influence solubility and metabolic stability.
- Heterocyclic Moieties: The triazole in Compound A (vs.
Pyran-Based Derivatives
The pyran-4-one core in Compound A is structurally analogous to 2-(4-methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate . Contrasting features:
- Substituents: Compound A replaces the methoxyphenoxy group with a triazole-sulfanylmethyl chain. This substitution likely reduces steric bulk and introduces sulfur-mediated reactivity.
- Electron Effects : The 4-chloro substituent on Compound A’s benzoate (vs. unsubstituted benzoate in ) may enhance electron-withdrawing effects, altering acidity and binding affinity.
Triazole Derivatives with Sulfanyl Groups
Triazole-sulfur hybrids like 4-(4-chlorophenyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole highlight:
- Substituent Impact : Compound A’s 4-methyltriazole and pyran-4-one system contrasts with dichlorobenzyl and methoxyphenyl groups in . Methyl groups may improve metabolic stability compared to halogenated analogs.
Structural and Functional Implications
Table 1: Comparative Analysis of Key Features
Biological Activity
The compound 6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-chlorobenzoate is a derivative of pyran and triazole, both of which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, antioxidant, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 350.81 g/mol. The structure features a pyran ring fused with a triazole moiety, which is significant for its biological interactions.
Antimicrobial Activity
Research indicates that compounds containing both triazole and pyran rings exhibit notable antimicrobial properties. For instance, studies have shown that related triazole derivatives demonstrate effective antibacterial activity against various Gram-positive and Gram-negative bacteria, including E. coli and Staphylococcus aureus .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | Activity | MIC (μg/mL) | Target Organisms |
|---|---|---|---|
| Triazole Derivative A | Antibacterial | 15 | E. coli |
| Triazole Derivative B | Antifungal | 10 | Candida albicans |
| Pyran Derivative C | Antimicrobial | 20 | Staphylococcus aureus |
Antioxidant Activity
The antioxidant potential of the compound can be inferred from studies on similar triazole derivatives. For example, certain triazole compounds have shown significant free radical scavenging activity in assays such as DPPH and ABTS . The presence of the pyran ring may enhance this activity due to its electron-donating ability.
Anticancer Activity
Compounds with pyran and triazole structures have been reported to possess anticancer properties. In vitro studies suggest that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . For instance, derivatives like 4H-pyran have shown efficacy against breast cancer cell lines.
Table 2: Anticancer Activity Results
| Compound Name | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Pyran-Triazole A | MCF-7 (Breast Cancer) | 12 |
| Pyran-Triazole B | HeLa (Cervical Cancer) | 15 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is supported by studies showing that triazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 . This suggests that the compound may be beneficial in treating inflammatory diseases.
Case Studies
A recent study evaluated a series of triazole-pyran derivatives for their biological activities. Among them, This compound was highlighted for its promising antibacterial and anticancer properties. The study utilized both in vitro assays and molecular docking studies to confirm the binding affinity to target enzymes involved in bacterial resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
